A Comprehensive Technical Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate
A Comprehensive Technical Guide to (R)-Ethyl 2-hydroxy-3-methylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Ethyl 2-hydroxy-3-methylbutanoate, a chiral alpha-hydroxy ester, is a molecule of significant interest in the realms of organic synthesis, flavor and fragrance chemistry, and metabolic research. Its value lies in its enantiopure nature, serving as a versatile chiral building block for the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products.[1] This guide provides an in-depth exploration of its chemical and physical properties, detailed methodologies for its synthesis, and comprehensive protocols for its analytical characterization. The CAS Number for (R)-Ethyl 2-hydroxy-3-methylbutanoate is 129025-85-0 .
Physicochemical Properties
(R)-Ethyl 2-hydroxy-3-methylbutanoate is a colorless to pale yellow liquid characterized by a pleasant fruity aroma with notes of candy, strawberry, pineapple, and kiwifruit. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 129025-85-0 | |
| Molecular Formula | C₇H₁₄O₃ | [2] |
| Molecular Weight | 146.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | The Good Scents Company |
| Boiling Point | 181.00 to 182.00 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |
| Flash Point | 150.00 °F (65.60 °C) (estimated) | The Good Scents Company |
| Solubility | Soluble in alcohol; slightly soluble in water | The Good Scents Company |
| IUPAC Name | ethyl (2R)-2-hydroxy-3-methylbutanoate |
Synthesis of (R)-Ethyl 2-hydroxy-3-methylbutanoate
The stereoselective synthesis of (R)-Ethyl 2-hydroxy-3-methylbutanoate is crucial for its application as a chiral building block. Two primary methodologies are prevalent: microbial reduction and asymmetric hydrogenation of the corresponding ketoester, ethyl 2-keto-3-methylbutanoate.
Method 1: Microbial Reduction using Saccharomyces cerevisiae (Baker's Yeast)
This method leverages the enzymatic machinery of baker's yeast to achieve the enantioselective reduction of the prochiral ketone.
Reaction Scheme:
A schematic of the microbial reduction process.
Detailed Protocol:
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Yeast Culture Preparation: In a sterile fermentation vessel, prepare a solution of sucrose (e.g., 100 g/L) in warm water (30-35°C). Add baker's yeast (Saccharomyces cerevisiae, e.g., 50 g/L) and stir gently until a homogeneous suspension is formed. Allow the yeast to activate for 30-60 minutes.
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Substrate Addition: Dissolve ethyl 2-keto-3-methylbutanoate in a minimal amount of ethanol and add it to the yeast culture. The substrate concentration should be optimized but can typically start in the range of 1-5 g/L.
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Fermentation: Maintain the reaction mixture at a constant temperature (typically 25-30°C) with gentle agitation for 24-72 hours. Monitor the progress of the reaction by TLC or GC analysis.
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Work-up and Extraction: Once the reaction is complete, add a filter aid (e.g., Celite) to the mixture and filter to remove the yeast cells. Saturate the filtrate with sodium chloride and extract with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).
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Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure (R)-Ethyl 2-hydroxy-3-methylbutanoate.
Method 2: Asymmetric Hydrogenation
This chemo-catalytic approach utilizes a chiral catalyst, often a ruthenium-BINAP complex, to achieve high enantioselectivity in the reduction of the ketoester.
Reaction Scheme:
A schematic of the asymmetric hydrogenation process.
Detailed Protocol:
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Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the chiral ruthenium catalyst (e.g., [RuCl₂((R)-BINAP)]) and the substrate, ethyl 2-keto-3-methylbutanoate. The catalyst loading is typically in the range of 0.01 to 1 mol%.
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Reaction Setup: Add a degassed solvent, such as methanol, to the reactor. Seal the reactor and purge several times with hydrogen gas.
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Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm) and heat to the optimal temperature (e.g., 25-80°C). Stir the reaction mixture vigorously.
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Monitoring and Work-up: Monitor the reaction progress by analyzing aliquots via GC or HPLC. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
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Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically pure (R)-Ethyl 2-hydroxy-3-methylbutanoate.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-Ethyl 2-hydroxy-3-methylbutanoate.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary technique for determining the enantiomeric excess of the product.
Workflow for Chiral HPLC Analysis:
A workflow diagram for chiral HPLC analysis.
Detailed Protocol:
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Instrumentation: HPLC system with a UV detector.
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Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically effective.[3]
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Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers. A small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape.[3]
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Flow Rate: Typically 0.5-1.0 mL/min.
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Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[3]
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Analysis: Inject the sample and integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃):
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A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).
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A doublet for the two methyl groups of the isopropyl moiety (~0.9-1.0 ppm).
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A multiplet for the methine proton of the isopropyl group (~2.0 ppm).
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A doublet for the methine proton at the chiral center (~4.1 ppm).
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A quartet for the methylene protons of the ethyl group (~4.2 ppm).
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A broad singlet for the hydroxyl proton.
Expected ¹³C NMR Spectral Features (in CDCl₃):
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Signals for the methyl carbons of the ethyl and isopropyl groups (~14-20 ppm).
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A signal for the methine carbon of the isopropyl group (~32 ppm).
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A signal for the methylene carbon of the ethyl group (~61 ppm).
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A signal for the methine carbon at the chiral center (~75 ppm).
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A signal for the carbonyl carbon of the ester (~175 ppm).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Features (Electron Ionization):
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Molecular Ion (M⁺): A peak at m/z = 146, corresponding to the molecular weight of the compound.[2]
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Key Fragment Ions: Common fragmentation patterns for esters include the loss of the alkoxy group and rearrangements. Expected fragments for ethyl 2-hydroxy-3-methylbutanoate would include ions corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 101), and other fragments resulting from the cleavage of the carbon-carbon bonds. The base peak is often observed at m/z = 73.[2]
Applications in Research and Development
(R)-Ethyl 2-hydroxy-3-methylbutanoate is a valuable chiral intermediate in the synthesis of various high-value compounds. Its applications span across several industries:
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Pharmaceuticals: As a chiral building block, it is used in the asymmetric synthesis of active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy.
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Flavors and Fragrances: Due to its distinct fruity aroma, it finds application as a component in flavor and fragrance formulations.[1]
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Metabolomics: It is studied for its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids.[1]
Safety and Handling
(R)-Ethyl 2-hydroxy-3-methylbutanoate is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive overview of (R)-Ethyl 2-hydroxy-3-methylbutanoate, from its fundamental properties to detailed protocols for its synthesis and analysis. The methodologies described herein are based on established scientific principles and provide a solid foundation for researchers and professionals working with this important chiral molecule. The self-validating nature of the described protocols, which include in-process monitoring and final product characterization, ensures the reliability and reproducibility of the obtained results.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. [Link]
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The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate. [Link]
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Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). [Link]
